ssDNA Stem-and-Loop Thermal Stabilization: Tetrakis(3-aminopropyl)ammonium vs. Caldopentamine and Spermine
Tetrakis(3-aminopropyl)ammonium stabilizes single-stranded DNA containing stem-and-loop structures more effectively than any other polyamine tested, including the linear pentamine caldopentamine which shares the identical elemental composition [1]. At a fixed concentration of 0.3 mM, the melting temperature (Tm) of S1 ssDNA was shifted to 32.1 °C by tetrakis(3-aminopropyl)ammonium, compared with 30.8 °C for caldopentamine, 31.3 °C for spermine, and 27.3 °C in the absence of polyamine [1].
| Evidence Dimension | ssDNA thermal melting temperature (Tm) |
|---|---|
| Target Compound Data | 32.1 °C (0.3 mM, S1 ssDNA stem-and-loop) |
| Comparator Or Baseline | Caldopentamine: 30.8 °C; Spermine: 31.3 °C; No polyamine: 27.3 °C |
| Quantified Difference | ΔTm = +4.8 °C vs. no polyamine; +1.3 °C vs. caldopentamine; +0.8 °C vs. spermine |
| Conditions | 0.3 mM polyamine, S1 deoxyoligonucleotide stem-and-loop in 0.1× SSC, measured by differential scanning calorimetry (DSC) |
Why This Matters
For applications requiring selective stabilization of RNA secondary structures or ssDNA stem-loops at elevated temperatures—such as in vitro transcription at ≥50 °C—tetrakis(3-aminopropyl)ammonium provides measurably superior thermal protection compared to the nearest linear analog of identical atomic composition.
- [1] Terui Y, Ohnuma M, Hiraga K, Kawashima E, Oshima T. Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus. Biochem J. 2005;388(Pt 2):427-433. Table 2. View Source
